molecular formula C20H16F3N5O4S B10833439 Heteroaryl-pyrazole derivative 2

Heteroaryl-pyrazole derivative 2

Cat. No.: B10833439
M. Wt: 479.4 g/mol
InChI Key: ZHBWEWSSDGSLAK-UHFFFAOYSA-N
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Description

Heteroaryl-pyrazole derivative 2 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heteroaryl-pyrazole derivative 2 typically involves the cyclocondensation of diketones with hydrazine in an acid medium. This reaction is carried out at ambient temperature in N,N-dimethylacetamide, yielding the corresponding pyrazoles with good regioselectivity . Another method involves the use of transition-metal catalysts and photoredox reactions to access the pyrazole moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Heteroaryl-pyrazole derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Heteroaryl-pyrazole derivative 2 can be compared with other pyrazole derivatives such as:

Uniqueness: this compound stands out due to its unique substitution pattern and the presence of heteroaryl groups, which confer distinct pharmacological properties and enhance its potential as a therapeutic agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16F3N5O4S

Molecular Weight

479.4 g/mol

IUPAC Name

3-[5-[1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C20H16F3N5O4S/c1-28-17(11-31-14-7-5-13(6-8-14)20(21,22)23)16(10-25-28)19-26-18(27-32-19)12-3-2-4-15(9-12)33(24,29)30/h2-10H,11H2,1H3,(H2,24,29,30)

InChI Key

ZHBWEWSSDGSLAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)S(=O)(=O)N)COC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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